molecular formula C16H19ClN4O3S B2445417 1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 924841-52-1

1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2445417
CAS RN: 924841-52-1
M. Wt: 382.86
InChI Key: XYTHURYKKJXIIQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O3S and its molecular weight is 382.86. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Anticonvulsive Activity Research into triazole derivatives, including compounds structurally similar to 1-(3-chloro-4-methylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide, has shown valuable pharmacological properties. Specifically, these compounds have demonstrated anti-convulsive activity, making them potential candidates for the treatment of epilepsy as well as conditions of tension and agitation. The exploration of such derivatives offers insights into novel therapeutic pathways for managing neurological disorders (R. Shelton, 1981).

Antimicrobial and Antitumor Activities Further investigations into 1,2,4-triazole derivatives have unveiled their antimicrobial and antitumor potentials. Some newly synthesized triazole compounds have been found to possess good or moderate activities against a variety of test microorganisms, indicating their utility in combating infectious diseases. Moreover, specific triazole derivatives have exhibited curative activity against leukemia, acting as a prodrug modification of acyclic triazenes, which suggests their application in cancer therapy (M. Stevens et al., 1984; H. Bektaş et al., 2007).

Synthesis and Chemical Behavior The synthesis and chemical behavior of triazole derivatives, including processes like molecular rearrangements and cycloadditions, provide a foundation for developing novel compounds with enhanced biological activities. The ability to manipulate the triazole core structure through various chemical reactions enables the design of targeted molecules for specific scientific and therapeutic applications, highlighting the versatility of triazole derivatives in medicinal chemistry and drug development (G. L'abbé et al., 1990).

Antioxidant Activities Recent studies have also focused on the antioxidant properties of triazole derivatives, which are essential for mitigating oxidative stress and preventing cellular damage. The synthesis of novel triazolopyrimidines and their evaluation for antimicrobial and antioxidant activities underscore the potential of triazole derivatives in addressing oxidative stress-related conditions and diseases (V. P. Gilava et al., 2020).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(1,1-dioxothiolan-3-yl)-N,5-dimethyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-10-4-5-12(8-14(10)17)21-11(2)15(18-19-21)16(22)20(3)13-6-7-25(23,24)9-13/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTHURYKKJXIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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